molecular formula C19H23N3O2 B2480274 3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2380144-34-1

3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2480274
CAS No.: 2380144-34-1
M. Wt: 325.412
InChI Key: ASUHDVLZQSOOPP-UHFFFAOYSA-N
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Description

3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a cyclobutanecarbonyl group. This can be achieved through the reaction of piperidine with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine.

    Quinazolinone Core Formation: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reaction: The final step involves coupling the piperidine derivative with the quinazolinone core. This can be done using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is explored for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one
  • 3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one

Uniqueness

3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[[1-(cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(15-4-3-5-15)21-10-8-14(9-11-21)12-22-13-20-17-7-2-1-6-16(17)19(22)24/h1-2,6-7,13-15H,3-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUHDVLZQSOOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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